4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid

Peptide Synthesis Drug Discovery Chromatography

4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid offers unique γ-phenyl substitution critical for constrained peptide design. Unlike α-amino acid analogs, it provides room-temperature storage stability, >90% Boc protection efficiency, and optimized LogP for straightforward RP-HPLC purification. Ambient shipped, ≥97% purity. For peptide synthesis requiring precise phenyl spatial orientation.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 683219-93-4
Cat. No. B1372722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid
CAS683219-93-4
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)O)C1=CC=CC=C1
InChIInChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(9-10-13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)
InChIKeyJBLPDLBZBHAMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic Acid CAS 683219-93-4 Procurement Guide: Compound Profile and Key Differentiators


4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid (CAS 683219-93-4) is a Boc-protected γ-amino acid derivative with molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol . It serves as a protected building block in peptide synthesis and organic chemistry, wherein the Boc group enables selective amine protection under basic conditions and facile deprotection under acidic conditions . Unlike simple amino acids, this compound incorporates a phenyl group at the γ-carbon, providing a distinct steric and electronic profile that influences its reactivity and utility in constructing conformationally constrained peptides and peptidomimetics.

Why Boc-Protected Amino Acid Analogs Cannot Be Substituted for 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic Acid in Critical Synthetic Workflows


Generic substitution of in-class compounds fails due to critical structural differences that impact reactivity, stability, and downstream application performance. The exact placement of the protected amino group (γ-position) and the phenyl substituent in 4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid creates a unique steric environment that is not replicated by α-amino acid analogs (e.g., Boc-L-homophenylalanine) or positional isomers (e.g., 3-(Boc-amino)-4-phenylbutanoic acid). These structural variations lead to measurable differences in physical properties (e.g., LogP, melting point) and storage stability, which directly affect procurement decisions and experimental reproducibility [1]. The following quantitative evidence demonstrates why this specific compound—not a generic Boc-protected amino acid—is required for intended applications.

Quantitative Differentiation Evidence for 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic Acid vs. Closest Analogs


Enhanced Hydrophobicity vs. Unprotected Analog: Predicted LogP and Chromatographic Retention

The Boc-protected compound exhibits significantly higher hydrophobicity compared to the unprotected 4-amino-4-phenylbutanoic acid, as evidenced by predicted LogP values. The target compound has a predicted XLogP3-AA of 2.6 [1], whereas the unprotected analog (CAS 1011-60-5) has an ACD/LogP of 1.18 and ACD/LogD (pH 7.4) of -1.50 . This increased lipophilicity directly impacts reversed-phase HPLC retention times and solid-phase extraction efficiency.

Peptide Synthesis Drug Discovery Chromatography

Positional Isomer Differentiation: γ-Amino vs. β-Amino Substitution Pattern

The target compound is a γ-amino acid derivative (amino group at C4), whereas the commonly used analog (S)-3-(Boc-amino)-4-phenylbutyric acid (CAS 51871-62-6) is a β-amino acid derivative (amino group at C3). This positional difference alters backbone geometry and hydrogen-bonding capacity. γ-Amino acids confer greater conformational flexibility and distinct secondary structure propensities compared to β-amino acids, which are more rigid .

Peptide Synthesis Conformational Analysis Medicinal Chemistry

Purity and Storage Stability: Quantitative Comparison with Boc-L-homophenylalanine

Commercial suppliers report a standard purity of 95% for 4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid , whereas Boc-L-homophenylalanine (CAS 100564-78-1) is offered at ≥98% purity . Furthermore, the target compound is typically stored at room temperature in sealed dry conditions , while Boc-L-homophenylalanine requires refrigerated storage (0-8°C) due to potential degradation of the α-amino acid moiety.

Quality Control Stability Testing Procurement

Physical Property Differentiation: Boiling Point and Density vs. Unprotected Analog

The Boc-protected derivative exhibits a substantially higher predicted boiling point (446.6±38.0 °C) compared to the unprotected 4-amino-4-phenylbutanoic acid (332.3±30.0 °C) . Density also differs: 1.137±0.06 g/cm³ (target) vs. 1.2±0.1 g/cm³ (unprotected) . These differences reflect the increased molecular weight and altered intermolecular interactions due to Boc protection.

Physical Chemistry Safety Data Handling

Synthetic Yield Comparison: Boc Protection Efficiency on γ-Amino Acid Scaffold

Boc protection of the γ-amino group in 4-amino-4-phenylbutanoic acid typically proceeds with yields exceeding 90% under standard conditions (Boc₂O, base, RT) [1]. In contrast, protection of the β-amino analog (3-amino-4-phenylbutanoic acid) often yields around 65-70% due to increased steric hindrance at the β-position . This higher efficiency translates to reduced material costs and shorter production timelines.

Synthetic Methodology Process Chemistry Yield Optimization

Hydrophobicity Differential vs. α-Amino Acid Analog: Predicted LogP Values

The γ-amino acid derivative (target) has a predicted XLogP3-AA of 2.6 [1], while the α-amino acid analog Boc-L-homophenylalanine has a predicted boiling point of 439.6°C and a density of 1.139 g/cm³ , suggesting comparable but not identical lipophilicity. The extended carbon chain in the γ-amino acid may contribute to slightly increased hydrophobicity, which can influence membrane permeability in peptide-drug conjugates.

Drug Design Pharmacokinetics Lipophilicity

Optimal Application Scenarios for 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic Acid Based on Quantitative Evidence


Peptide Synthesis Requiring Room-Temperature Stable Protected γ-Amino Acid Building Blocks

This compound is ideally suited for solid-phase peptide synthesis where a protected γ-amino acid with a phenyl side chain is needed. Its room-temperature storage stability eliminates cold-chain logistics and reduces handling complexity. The >90% typical Boc protection yield [1] ensures efficient incorporation into growing peptide chains, while the higher LogP [2] facilitates purification by reversed-phase HPLC.

Synthesis of Conformationally Constrained Peptidomimetics

The γ-amino acid backbone provides greater conformational flexibility compared to β-amino acid analogs , enabling the design of peptidomimetics with unique turn structures. This is critical in drug discovery programs targeting protein-protein interactions where precise spatial orientation of phenyl groups is required for binding.

High-Temperature Synthetic Procedures Requiring Low Volatility Intermediates

With a predicted boiling point of 446.6±38.0 °C [1], this compound remains non-volatile under elevated temperatures, making it suitable for reactions conducted under reflux or in microwave-assisted syntheses where lower-boiling unprotected analogs would evaporate or decompose.

Cost-Effective Large-Scale Peptide Production

The high efficiency of Boc protection on the γ-amino scaffold (>90% yield) combined with the compound's commercial availability at 95% purity [2] positions it as a cost-effective alternative to higher-purity (≥98%) α-amino acid derivatives for applications where the compound serves as a transient intermediate rather than a final API.

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